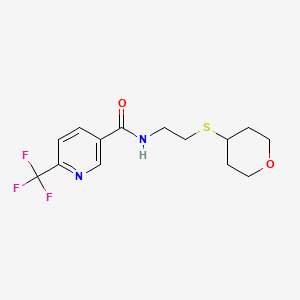

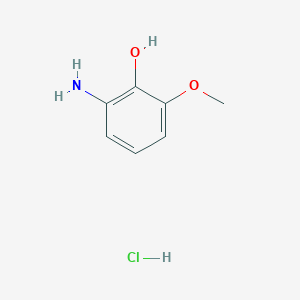

2-Amino-6-methoxyphenol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-6-methoxyphenol hydrochloride is a chemical compound with the molecular formula C7H10ClNO2 . It has an average mass of 175.613 Da and a monoisotopic mass of 175.040009 Da .

Synthesis Analysis

The synthesis of compounds similar to this compound has been reported in the literature . For instance, metal (II) complexes with Schiff base ligands have been synthesized and characterized by physico-chemical and different spectral techniques . Another study reported the design, synthesis, and antioxidant activity of six compounds containing the 2-methoxyphenol moiety core structure .Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen

Proxy for Terrestrial Biomass Analysis : Methoxyphenols, including compounds like 2-amino-6-methoxyphenol hydrochloride, are used as proxies for terrestrial biomass. They assist in understanding the chemical changes in lignin during hydrothermal alteration, offering insights into the pyrolysis product distribution and demethylation processes (Vane & Abbott, 1999).

Investigation of Pyrolysis Products : The compound is relevant in studying the pyrolysis products of certain psychoactive substances. This includes understanding the stability of these substances when exposed to heat and the potential formation of unknown substances upon pyrolysis (Texter et al., 2018).

Bacterial Degradation of Aromatic Compounds : In microbiology, this compound is used to study bacterial degradation pathways of aromatic compounds. This includes the examination of enzymes like 2-aminophenol 1,6-dioxygenase in bacteria that degrade nitrobenzene, providing insights into unique substrate ranges and subunit structures of these enzymes (Lendenmann & Spain, 1996).

Synthesis of Pharmaceutical Compounds : It serves as a precursor for the synthesis of various pharmaceutical compounds, such as regioisomeric 5-amino- and 6-amino- 1,3-benzoxazole-4,7-diones, contributing to the development of new pharmaceutical agents (Bréhu et al., 2005).

Study of Antibacterial and Antioxidant Activities : The compound is studied for its role in the synthesis and characterization of compounds with antibacterial and antioxidant activities, helping in the understanding of how molecular structures influence these properties (Oloyede-Akinsulere et al., 2018).

Investigation of Hydrogen-bonded Solute-Solvent Complexes : The compound is used in studying the formation and dissociation of hydrogen-bonded solute-solvent complexes, providing insights into the dynamics of molecular interactions in solvents (Zheng et al., 2006).

Thermochemical Studies of Methoxyphenols : It is essential in thermochemical studies of methoxyphenols, which are important structural fragments in antioxidants and biologically active molecules. Such studies help in understanding the relations between molecular structure and properties (Varfolomeev et al., 2010).

Study of Chemical Reactions in Medicinal Chemistry : The compound is used in studying chemical reactions that produce biologically active molecules, contributing to the development of new therapeutic agents (Choudhari et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, 2-Methoxyphenol, indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may also cause serious eye irritation . It is recommended to use only in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, clothing, and eye/face protection .

Wirkmechanismus

Target of Action

Similar compounds are known to act on specific sodium ion (na+) channel sites on nerve membranes .

Mode of Action

2-Amino-6-methoxyphenol hydrochloride, like other local anesthetics, is believed to act on nerve endings or around nerve trunks. It combines with specific sodium ion (Na+) channel sites on the nerve membrane. By reducing Na+ passage through sodium ion channels, it can affect the membrane potential, thus blocking the generation and conduction of nerve impulses .

Biochemical Pathways

It’s known that local anesthetics like this compound decrease the excitability of nerve membranes without affecting their resting potential .

Pharmacokinetics

Its water solubility is 1.44 mg/ml .

Result of Action

Similar compounds are known to block the generation and conduction of sensory nerve impulses, temporarily eliminating local sensation, mainly pain sensation .

Action Environment

It’s known that the application methods of local anesthesia can be divided into topical anesthesia, invasive anesthesia, conduction anesthesia, subarachnoid anesthesia, and epidural anesthesia .

Eigenschaften

IUPAC Name |

2-amino-6-methoxyphenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2.ClH/c1-10-6-4-2-3-5(8)7(6)9;/h2-4,9H,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWXIGCZEXDVFDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2981305.png)

![2-(6-ethyl-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2981310.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2981311.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone](/img/structure/B2981312.png)

![5-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2981317.png)

![2-(8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2981324.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2981325.png)